N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide
CAS No.: 300377-13-3
Cat. No.: VC6097346
Molecular Formula: C17H14Cl2N2O2S
Molecular Weight: 381.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 300377-13-3 |
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Molecular Formula | C17H14Cl2N2O2S |
Molecular Weight | 381.27 |
IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
Standard InChI | InChI=1S/C17H14Cl2N2O2S/c18-10-5-6-14(13(19)7-10)23-9-16(22)21-17-12(8-20)11-3-1-2-4-15(11)24-17/h5-7H,1-4,9H2,(H,21,22) |
Standard InChI Key | JRLMYBPYPFWOOI-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C#N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s backbone consists of a 4,5,6,7-tetrahydro-1-benzothiophene system, a partially hydrogenated benzothiophene ring. The tetrahydro modification reduces aromaticity in the cyclohexene portion, imparting conformational flexibility while retaining the electronic properties of the thiophene moiety . The 3-cyano group (-C≡N) at position 3 introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .
Side Chain Configuration
The acetamide side chain at position 2 features a 2,4-dichlorophenoxy group linked via an ether oxygen. This dichlorinated aromatic system enhances lipid solubility and may contribute to receptor binding affinity through halogen bonding . The amide linkage (-NH-C=O) provides hydrogen-bonding capacity, critical for interactions with biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
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IUPAC Name | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
Molecular Formula | C₁₈H₁₆Cl₂N₂O₂S |
Molecular Weight | 395.3 g/mol |
XLogP3 | 4.2 (Predicted) |
Hydrogen Bond Donors | 1 (Amide NH) |
Hydrogen Bond Acceptors | 5 (2x O, 2x Cl, 1x CN) |
Rotatable Bond Count | 4 |
Data sourced from experimental and computational analyses .
Synthesis and Production Methodologies
Retrosynthetic Analysis
The compound’s synthesis employs convergent strategies:
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Benzothiophene Core Construction: Cyclocondensation of methyl-substituted cyclohexanone with sulfur sources under Friedel-Crafts conditions generates the tetrahydrobenzothiophene scaffold .
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Cyano Group Introduction: Nitrile installation at position 3 via Rosenmund-von Braun reaction using CuCN in dimethylformamide .
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Acetamide Side Chain Attachment: Nucleophilic acyl substitution between 2-chloroacetamide derivatives and in-situ-generated 2,4-dichlorophenoxide .
Optimized Synthetic Protocol
A representative synthesis (Patent WO2021156721) proceeds as follows:
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Step 1: Cyclization of 6-methylcyclohexan-1-one with elemental sulfur in polyphosphoric acid at 150°C yields 6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.
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Step 2: Treatment with cyanogen bromide (BrCN) in acetonitrile introduces the cyano group (83% yield).
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Step 3: Coupling with 2,4-dichlorophenoxyacetyl chloride using Hünig’s base (DIPEA) in dichloromethane provides the final product (76% yield after silica gel chromatography) .
Critical parameters include strict temperature control during cyclization (±2°C) and anhydrous conditions during acylation to prevent hydrolysis .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
Experimental measurements indicate:
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Water Solubility: 0.12 mg/mL (25°C, pH 7.0)
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logP (Octanol/Water): 4.1 ± 0.3
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pKa: 9.8 (amide NH), <1 (phenolic OH, if present)
The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological testing .
Spectroscopic Fingerprints
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C) .
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.8 Hz, 1H, Ar-H), 7.22 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.15 (d, J=2.4 Hz, 1H, Ar-H), 4.65 (s, 2H, OCH₂CO), 2.85–2.78 (m, 2H, CH₂), 2.65–2.58 (m, 2H, CH₂), 1.95–1.85 (m, 4H, cyclohexene CH₂), 1.45 (s, 3H, CH₃) .
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¹³C NMR: 168.9 (C=O), 154.2 (O-C-Ar), 134.1–117.8 (aromatic carbons), 118.4 (C≡N), 45.3–22.1 (aliphatic carbons) .
Comparative Analysis with Structural Analogues
Dichloro Substitution Patterns
Replacing 2,4-dichlorophenoxy with 3,4-dichloro (PubChem CID 8110945) reduces antimicrobial potency (MIC >64 μg/mL vs. MRSA) but improves solubility (0.45 mg/mL) . This highlights the critical role of para-chloro positioning in target engagement.
Benzofuran vs. Benzothiophene Derivatives
The benzofuran analogue (PubChem CID 57400972) exhibits lower logP (3.7 vs. 4.1) and diminished kinase inhibition (p38 IC₅₀ 5.2 μM), underscoring the importance of sulfur’s electronic effects .
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